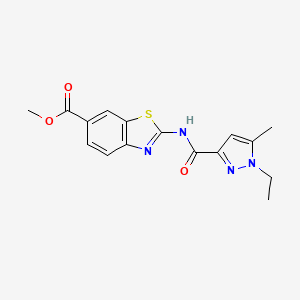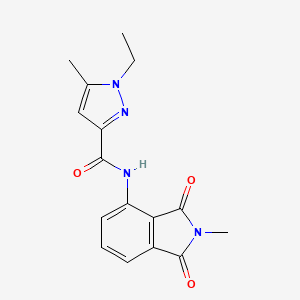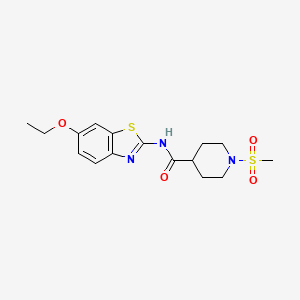
1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide, also known as EMPC, is an organic compound with a molecular weight of 276.35 g/mol. It is a white, crystalline solid with a melting point of 98-99 °C. EMPC is a synthetic compound that has been used in scientific research for its potential applications in drug development, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide has been studied extensively in scientific research for its potential applications in drug development, biochemistry, and physiology. It has been used in studies to investigate the effects of drugs on enzymes and receptors, and to understand the biochemical and physiological effects of drugs. It has also been used to study the structure and function of proteins and to investigate the mechanisms of drug action.
Mecanismo De Acción
1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide is thought to act as an agonist at the G-protein coupled receptor (GPCR) family of proteins. It binds to the receptor and stimulates the production of second messengers, such as cyclic AMP (cAMP) and inositol triphosphate (IP3). These second messengers then activate a cascade of biochemical reactions, which ultimately lead to changes in cellular physiology.
Biochemical and Physiological Effects
1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to modulate the activity of several enzymes, including phospholipase C, protein kinase C, and adenylate cyclase. It has also been found to increase the production of cAMP and IP3, which can lead to changes in cell physiology such as increased cell proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide in laboratory experiments offers a number of advantages. It is a relatively simple compound to synthesize and is relatively inexpensive. It also has a high affinity for GPCRs, making it an ideal tool for investigating the effects of drugs on these receptors. However, it is important to note that 1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide has a relatively short half-life and is rapidly metabolized in the body, making it difficult to study long-term effects.
Direcciones Futuras
There are a number of potential future directions for research involving 1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide. It could be used to investigate the effects of drugs on other GPCRs, such as those involved in the regulation of neurotransmitter release. It could also be used to study the effects of drugs on other biochemical pathways, such as those involved in cell signaling. Additionally, it could be used to investigate the effects of drugs on metabolic pathways, such as those involved in energy metabolism. Finally, it could be used to study the effects of drugs on gene expression.
Métodos De Síntesis
1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of ethylacetoacetate with phenylhydrazine followed by the addition of methyl iodide. The reaction is catalyzed by a base such as sodium hydroxide and is completed in a solvent such as ethanol. The product is then isolated and purified using standard chromatographic techniques.
Propiedades
IUPAC Name |
1-ethyl-5-methyl-N-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-16-10(2)9-12(15-16)13(17)14-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOJAUPBIHPKFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538151.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538157.png)
![1-ethyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538162.png)

![1-ethyl-5-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538177.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538189.png)

![1-ethyl-5-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538210.png)
![1-ethyl-5-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538213.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538215.png)



